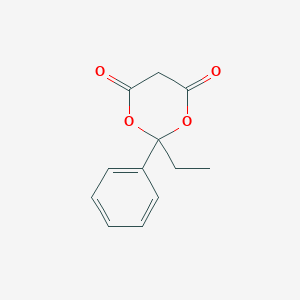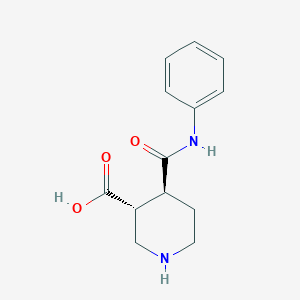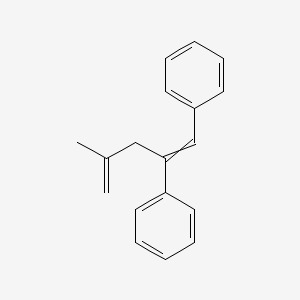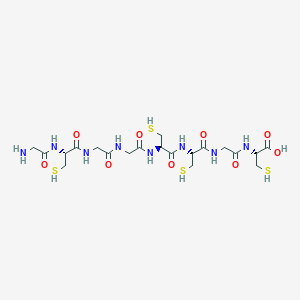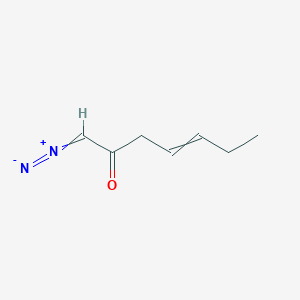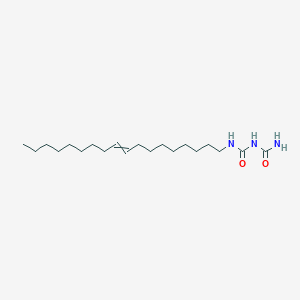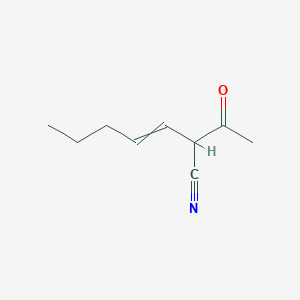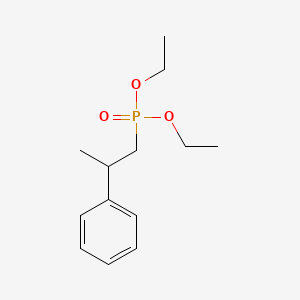
Phosphonic acid, (2-phenylpropyl)-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (2-phenylpropyl)-, diethyl ester is an organophosphorus compound characterized by the presence of a stable carbon-phosphorus (C-P) bond. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields such as agriculture, medicine, and industry .
Méthodes De Préparation
The synthesis of phosphonic acid, (2-phenylpropyl)-, diethyl ester typically involves the esterification of phosphonic acids. One common method is the selective esterification using alkyl orthoesters like triethyl orthoacetate. The reaction conditions, including temperature, play a crucial role in determining the yield and selectivity of the product. At lower temperatures (around 30°C), monoesters are formed, while higher temperatures favor the formation of diesters . Industrial production methods often scale up these laboratory procedures, ensuring high selectivity and yield without significant loss of efficiency.
Analyse Des Réactions Chimiques
Phosphonic acid, (2-phenylpropyl)-, diethyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. Hydrolysis can occur under both acidic and basic conditions, leading to the formation of phosphonic acids and alcohols . Common reagents used in these reactions include hydrochloric acid for acidic hydrolysis and sodium hydroxide for basic hydrolysis. The major products formed from these reactions are phosphonic acids and corresponding alcohols .
Applications De Recherche Scientifique
Phosphonic acid, (2-phenylpropyl)-, diethyl ester has numerous applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of various organophosphorus compounds. In biology and medicine, phosphonates are known for their antibacterial and antiviral properties. They are used in the development of drugs for treating bacterial infections and viral diseases . Additionally, phosphonates are employed in the industry as corrosion inhibitors, flame retardants, and chelating agents .
Mécanisme D'action
The mechanism of action of phosphonic acid, (2-phenylpropyl)-, diethyl ester involves its interaction with molecular targets through the stable C-P bond. This bond allows the compound to act as a ligand, binding to metal ions and other molecules. The pathways involved in its action include inhibition of enzyme activity and disruption of microbial cell walls, leading to antibacterial effects .
Comparaison Avec Des Composés Similaires
Phosphonic acid, (2-phenylpropyl)-, diethyl ester can be compared with other similar compounds such as phosphinic acids and phosphonates. While phosphinic acids contain a P-H bond, phosphonates like this compound have a P-C bond, which provides greater stability and versatility in chemical reactions . Other similar compounds include acyclic nucleoside phosphonates like cidofovir and tenofovir, which are used in antiviral therapies .
Propriétés
Numéro CAS |
153968-18-4 |
|---|---|
Formule moléculaire |
C13H21O3P |
Poids moléculaire |
256.28 g/mol |
Nom IUPAC |
1-diethoxyphosphorylpropan-2-ylbenzene |
InChI |
InChI=1S/C13H21O3P/c1-4-15-17(14,16-5-2)11-12(3)13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3 |
Clé InChI |
DGNVNRBCJGRDMC-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC(C)C1=CC=CC=C1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one](/img/structure/B12544110.png)

![3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol](/img/structure/B12544124.png)
